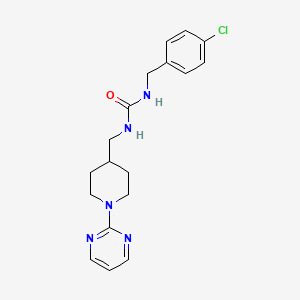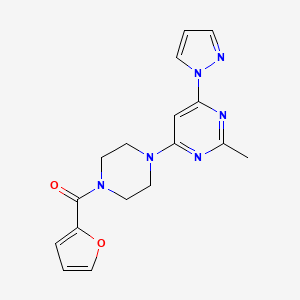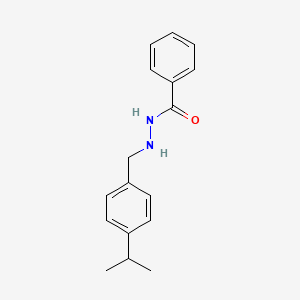
N'-(4-isopropylbenzyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(4-isopropylbenzyl)benzohydrazide” is a type of organic compound known as aromatic monoterpenoids . These are monoterpenoids containing at least one aromatic ring . The molecular formula is C17H20N2O2 .
Molecular Structure Analysis
The molecular structure of “N’-(4-isopropylbenzyl)benzohydrazide” consists of 17 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 284.353 Da and the monoisotopic mass is 284.152466 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(4-isopropylbenzyl)benzohydrazide” include a molecular formula of C17H20N2O2, an average mass of 284.353 Da, and a monoisotopic mass of 284.152466 Da .Applications De Recherche Scientifique
Biological Activity
- Antibacterial and Antifungal Properties : Several studies have highlighted the antimicrobial properties of benzohydrazide derivatives. For instance, compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butyl- benzohydrazide have demonstrated significant antibacterial and antifungal activities, effective against various bacterial and fungal strains (Sirajuddin et al., 2013). Similarly, other derivatives have shown potent inhibition against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus, and various fungal strains (Krátký et al., 2017).
Chemical and Pharmaceutical Research
- Antifungal Activity and QSAR Studies : Benzohydrazides like N',N'-dibenzylbenzohydrazides have been synthesized and evaluated for their antifungal activity, showing promising results. Quantitative Structure-Activity Relationship (QSAR) studies have been used to understand the antifungal activity of these compounds (Reino et al., 2007).
- Synthesis and Catalytic Applications : Efficient methods for the synthesis of N'-(4-isopropylbenzyl)benzohydrazide derivatives have been developed, such as lipase-catalyzed hydrazine insertion, which demonstrates the potential of these compounds in organic chemistry (Yu et al., 2022).
Analytical and Material Science
- Structural Characterization and Antimicrobial Activities : The crystal structures of various benzohydrazide compounds have been analyzed, providing insights into their antimicrobial properties. These studies often involve X-ray crystallography to understand the molecular structure and interactions (Han, 2013).
- Corrosion Inhibition : Some benzohydrazide derivatives have been evaluated for their efficacy as corrosion inhibitors in acidic media, demonstrating their potential in industrial applications (Lgaz et al., 2019).
Biomedical Research
- DNA Binding and Inhibition Studies : Benzohydrazide derivatives have been shown to bind to DNA, which is crucial in understanding their biological activity and potential therapeutic applications. For example, the binding of benzohydrazides to red blood cell carbonic anhydrases has been studied, revealing their role as selective inhibitors (Korkmaz et al., 2022).
Propriétés
IUPAC Name |
N'-[(4-propan-2-ylphenyl)methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWWDJNSZVFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


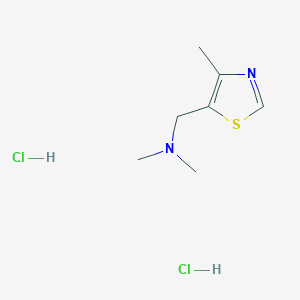
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)
![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)
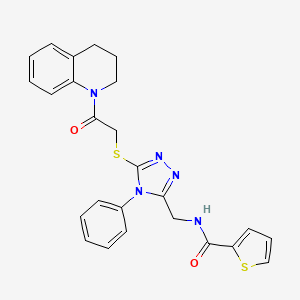
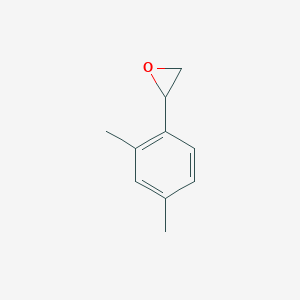
![1-[4-(3,4-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2860119.png)
![N-[3-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860120.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)


